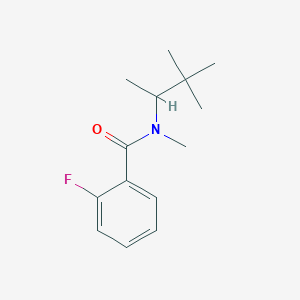![molecular formula C10H20N2O B7494721 2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
2-[Methyl-(2-methylcyclohexyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl-(2-methylcyclohexyl)amino]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Mexiletine, which is a class IB antiarrhythmic drug used to treat ventricular arrhythmias. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Mécanisme D'action
The mechanism of action of 2-[Methyl-(2-methylcyclohexyl)amino]acetamide involves blocking sodium channels in the heart. This prevents the abnormal electrical activity that causes ventricular arrhythmias. The compound also has a local anesthetic effect, which further contributes to its antiarrhythmic properties.
Biochemical and Physiological Effects:
2-[Methyl-(2-methylcyclohexyl)amino]acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the excitability of cardiac cells, which reduces the risk of arrhythmias. The compound also has a vasodilatory effect, which can improve blood flow to the heart. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in certain disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[Methyl-(2-methylcyclohexyl)amino]acetamide in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the effects of sodium channel blockers on cardiac cells. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as dizziness, nausea, and seizures at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[Methyl-(2-methylcyclohexyl)amino]acetamide. One area of interest is its potential applications in the treatment of other types of arrhythmias, such as atrial fibrillation. Another area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Additionally, there is interest in studying the anti-inflammatory properties of this compound in other disease conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 2-[Methyl-(2-methylcyclohexyl)amino]acetamide is a chemical compound that has potential applications in the field of medicine. Its mechanism of action involves blocking sodium channels in the heart, which makes it effective in treating ventricular arrhythmias. While it has advantages for use in lab experiments, its potential toxicity limits its use in certain studies. Future research directions include exploring its potential applications in the treatment of other types of arrhythmias and developing new analogs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-[Methyl-(2-methylcyclohexyl)amino]acetamide can be achieved by reacting 2-aminoacetophenone with 2-chloro-N-methylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-[Methyl-(2-methylcyclohexyl)amino]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to be effective in treating ventricular arrhythmias, which are abnormal heart rhythms that can be life-threatening. This compound acts by blocking sodium channels in the heart, which prevents the abnormal electrical activity that causes arrhythmias.
Propriétés
IUPAC Name |
2-[methyl-(2-methylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-5-3-4-6-9(8)12(2)7-10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNDOMZJAFXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
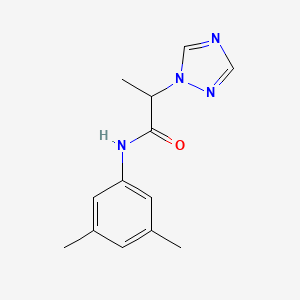
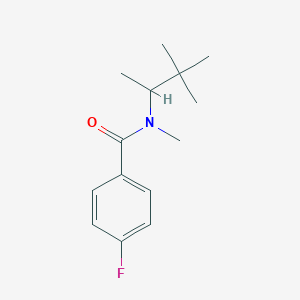
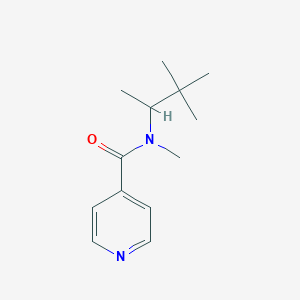

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
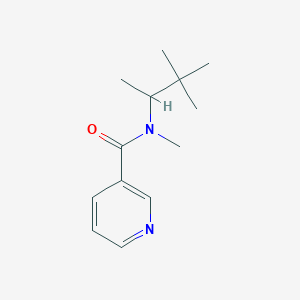
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
